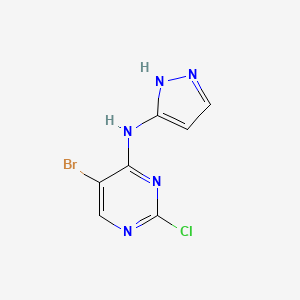![molecular formula C15H13NO4 B11847937 Ethyl 2'-nitro-[1,1'-biphenyl]-2-carboxylate CAS No. 72256-33-8](/img/structure/B11847937.png)
Ethyl 2'-nitro-[1,1'-biphenyl]-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2’-nitro-[1,1’-biphenyl]-2-carboxylate is an organic compound characterized by its biphenyl structure with a nitro group and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2’-nitro-[1,1’-biphenyl]-2-carboxylate typically involves a multi-step process. One common method is the nitration of biphenyl followed by esterification. The nitration is usually carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group into the biphenyl structure. The resulting nitro-biphenyl is then subjected to esterification with ethanol in the presence of a catalyst such as sulfuric acid to form the final product.
Industrial Production Methods: In an industrial setting, the production of Ethyl 2’-nitro-[1,1’-biphenyl]-2-carboxylate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and scalable.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2’-nitro-[1,1’-biphenyl]-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products:
Reduction: 2’-amino-[1,1’-biphenyl]-2-carboxylate.
Substitution: Various substituted biphenyl derivatives.
Hydrolysis: 2’-nitro-[1,1’-biphenyl]-2-carboxylic acid and ethanol.
Aplicaciones Científicas De Investigación
Ethyl 2’-nitro-[1,1’-biphenyl]-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in studies of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2’-nitro-[1,1’-biphenyl]-2-carboxylate depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These reactions can lead to the formation of reactive intermediates that interact with molecular targets, such as enzymes or receptors, thereby exerting their effects.
Comparación Con Compuestos Similares
Ethyl 2’-nitro-[1,1’-biphenyl]-2-carboxylate can be compared with other nitro-biphenyl and biphenyl ester derivatives:
2’-nitro-[1,1’-biphenyl]-2-carboxylic acid: Similar structure but lacks the ester group, making it more acidic.
Ethyl 4’-nitro-[1,1’-biphenyl]-4-carboxylate: Similar ester functionality but with the nitro group in a different position, affecting its reactivity and properties.
2’-amino-[1,1’-biphenyl]-2-carboxylate: Reduction product with an amino group instead of a nitro group, leading to different chemical behavior and applications.
Propiedades
Número CAS |
72256-33-8 |
|---|---|
Fórmula molecular |
C15H13NO4 |
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
ethyl 2-(2-nitrophenyl)benzoate |
InChI |
InChI=1S/C15H13NO4/c1-2-20-15(17)13-9-4-3-7-11(13)12-8-5-6-10-14(12)16(18)19/h3-10H,2H2,1H3 |
Clave InChI |
NLTATGIKBHNKJP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CC=C1C2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Chloro-3-methylbenzo[g]quinoline-2,5,10(1h)-trione](/img/structure/B11847855.png)
![5-(4-Chlorophenyl)-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11847863.png)
![10-hydroxy-8-methyl-3-prop-2-ynyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one](/img/structure/B11847867.png)




![2-{[2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-yl]amino}ethan-1-ol](/img/structure/B11847908.png)

![1-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B11847912.png)




